molecular formula C14H14BNO2 B1440120 (9-Ethyl-9H-carbazol-3-yl)boronic acid CAS No. 669072-93-9

(9-Ethyl-9H-carbazol-3-yl)boronic acid

Cat. No.: B1440120
CAS No.: 669072-93-9
M. Wt: 239.08 g/mol
InChI Key: JUBKLYCRFZTXBA-UHFFFAOYSA-N
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Description

(9-Ethyl-9H-carbazol-3-yl)boronic acid is an organic compound with the molecular formula C14H14BNO2 It is a boronic acid derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-9H-carbazol-3-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 9-ethylcarbazole.

    Borylation Reaction: The borylation of 9-ethylcarbazole is achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

    Purification: The crude product is purified using column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9-Ethyl-9H-carbazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl/vinyl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Carbazoles: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(9-Ethyl-9H-carbazol-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and organic electronic materials.

    Biology: Investigated for its potential use in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (9-Ethyl-9H-carbazol-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This reactivity is crucial for its role in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    (9H-Carbazol-3-yl)boronic acid: Lacks the ethyl group at the 9-position.

    (9-Methyl-9H-carbazol-3-yl)boronic acid: Contains a methyl group instead of an ethyl group at the 9-position.

    (9-Phenyl-9H-carbazol-3-yl)boronic acid: Contains a phenyl group at the 9-position.

Uniqueness

(9-Ethyl-9H-carbazol-3-yl)boronic acid is unique due to the presence of the ethyl group at the 9-position, which can influence its reactivity and the properties of the compounds it forms. This structural variation can lead to differences in the electronic and steric properties, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9,17-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKLYCRFZTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670210
Record name (9-Ethyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669072-93-9
Record name (9-Ethyl-9H-carbazol-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethylcarbazole-3-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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